molecular formula C13H14O4 B1164024 (1S,3R)-3-Benzoic acid 3-carboxycyclopentyl ester

(1S,3R)-3-Benzoic acid 3-carboxycyclopentyl ester

Cat. No. B1164024
M. Wt: 234.3
InChI Key: XUSYUDWGMHENPM-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-Benzoic acid 3-carboxycyclopentyl ester is a synthetic intermediate useful for pharmaceutical synthesis.

Scientific Research Applications

Synthesis and Structure

  • A study on the synthesis of benzoic methyl esters and benzoic acids, including their molecular conformations and packing in crystal structures, highlights the significance of these compounds in understanding molecular symmetry and interactions (Foerster, Seichter, & Weber, 2011).

Chemical Reactions and Applications

  • Benzoic acid and its derivatives, including esters, are extensively used in various industries. Their roles range from serving as antibacterial and antifungal preservatives to flavoring agents in food and cosmetic products (del Olmo, Calzada, & Nuñez, 2017).
  • Photocleavage studies of phenacyl and pyridacyl esters of benzoic acid reveal their potential in photochemical reactions, useful in various scientific applications (Literák, Dostálová, & Klán, 2006).
  • The hydrolysis of benzoic acid esters has been investigated for designing prodrug esters of carboxylic acid agents, demonstrating their significance in drug delivery systems (Nielsen & Bundgaard, 1987).

Environmental and Analytical Chemistry

  • Benzoic acid esters are important in environmental chemistry and are used in green synthesis methods. For instance, the use of selenium catalysis in the oxidation of aldehydes to synthesize carboxylic acids and esters is an eco-friendly approach (Sancineto et al., 2015).
  • In analytical chemistry, benzoic acid esters play a role in the study of NMR chemical shifts, providing insights into molecular structures and interactions (Gadikota et al., 2022).

Advanced Materials and Catalysis

properties

Product Name

(1S,3R)-3-Benzoic acid 3-carboxycyclopentyl ester

Molecular Formula

C13H14O4

Molecular Weight

234.3

InChI

InChI=1S/C13H14O4/c14-12(15)10-6-7-11(8-10)17-13(16)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/t10-,11+/m0/s1

InChI Key

XUSYUDWGMHENPM-WDEREUQCSA-N

SMILES

O=C(O)[C@H]1CC[C@@H](OC(C2=CC=CC=C2)=O)C1

synonyms

(1S,3R)-3-(benzoyloxy)cyclopentanecarboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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